Cas no 2229302-33-2 (4-(4-methylthiophen-3-yl)butanoic acid)

4-(4-methylthiophen-3-yl)butanoic acid structure
2229302-33-2 structure
Product Name:4-(4-methylthiophen-3-yl)butanoic acid
CAS No:2229302-33-2
MF:C9H12O2S
MW:184.255381584167
CID:6536604
PubChem ID:165733664
Update Time:2025-07-23

4-(4-methylthiophen-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylthiophen-3-yl)butanoic acid
    • 2229302-33-2
    • EN300-1748204
    • Inchi: 1S/C9H12O2S/c1-7-5-12-6-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
    • InChI Key: GBDLGELTRGFAAF-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(=C1)CCCC(=O)O

Computed Properties

  • Exact Mass: 184.05580079g/mol
  • Monoisotopic Mass: 184.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 4-(4-methylthiophen-3-yl)butanoic acid

Introduction to 4-(4-methylthiophen-3-yl)butanoic acid (CAS No: 2229302-33-2)

4-(4-methylthiophen-3-yl)butanoic acid, identified by the chemical compound code CAS No: 2229302-33-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a butanoic acid moiety linked to a thiophene ring with a methyl substituent at the 4-position, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 4-(4-methylthiophen-3-yl)butanoic acid consists of a four-carbon chain (butanoic acid) attached to a five-membered heterocyclic ring (thiophene) at the third carbon position. The presence of the methyl group at the fourth carbon of the thiophene ring enhances its reactivity and binding affinity, making it a promising candidate for further derivatization and functionalization. This structural feature has been extensively explored in medicinal chemistry for the development of novel therapeutic agents.

In recent years, 4-(4-methylthiophen-3-yl)butanoic acid has been studied for its potential applications in drug discovery and development. Its unique scaffold has been incorporated into various pharmacophores, demonstrating efficacy in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The thiophene ring, known for its aromatic stability and electronic properties, interacts favorably with biological targets, enhancing the pharmacological activity of the derived compounds.

One of the most notable applications of 4-(4-methylthiophen-3-yl)butanoic acid is in the synthesis of novel anti-inflammatory agents. Researchers have leveraged its structural framework to develop molecules that inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects in vitro and in vivo, suggesting their potential as lead compounds for new therapeutic interventions.

The compound's utility extends beyond anti-inflammatory applications. It has also been explored as a precursor in the synthesis of small-molecule inhibitors targeting neurological disorders. The thiophene moiety's ability to cross the blood-brain barrier has made it an attractive scaffold for developing neuroprotective agents. Early research indicates that 4-(4-methylthiophen-3-yl)butanoic acid derivatives can modulate neurotransmitter systems and protect against oxidative stress, offering hope for treating conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, 4-(4-methylthiophen-3-yl)butanoic acid has shown promise in oncology research. Its structural features have been utilized to design molecules that interfere with cancer cell proliferation and survival pathways. By targeting specific kinases and transcription factors overexpressed in tumor cells, derivatives of this compound have demonstrated preclinical efficacy in inhibiting tumor growth and metastasis. These findings highlight its potential as a foundation for developing next-generation anticancer therapies.

The synthesis of 4-(4-methylthiophen-3-yl)butanoic acid involves multi-step organic reactions, including Friedel-Crafts alkylation, Grignard reactions, and condensation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization. The growing interest in this compound has spurred innovation in synthetic chemistry, leading to more efficient and sustainable production methods.

Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of 4-(4-methylthiophen-3-yl)butanoic acid derivatives. Molecular modeling techniques have been used to predict binding affinities, metabolic stability, andADME (Absorption, Distribution, Metabolism, Excretion) profiles of candidate drug molecules. These insights have guided rational drug design efforts, enabling researchers to prioritize promising candidates for further experimental validation.

The future prospects of 4-(4-methylthiophen-3-yl)butanoic acid are vast and multifaceted. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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